2-(Cyclohexyloxy)acetic acid
Description
Historical Context of Related Carboxylic Acid Compounds in Chemical Sciences
Carboxylic acids are a class of organic compounds that have been known and utilized for centuries. libretexts.orglibretexts.org One of the most common examples, acetic acid, has been produced since antiquity through the fermentation of ethanol, resulting in vinegar which was used by ancient civilizations as a preservative, condiment, and cleaning agent. libretexts.orglibretexts.org Other carboxylic acids were also discovered early in the history of chemistry; citric acid, for instance, was identified by the alchemist Jabir Ibn Hayyan in the 8th century and later isolated from lemon juice in 1784 by Carl Wilhelm Scheele. libretexts.org
The initial nomenclature for these compounds was often based on their natural sources. britannica.comebsco.com For example, butyric acid was named from the Latin word for butter (butyrum), from which it was first isolated. britannica.com As the number of known organic compounds grew, the need for a standardized naming system became critical. longdom.org This led to the establishment of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides a systematic method for naming compounds based on their chemical structure. longdom.orgbritannica.com For carboxylic acids, this system involves identifying the longest carbon chain containing the carboxyl group (-COOH) and replacing the "-e" suffix of the parent alkane with "-oic acid". britannica.com
Carboxylic acids and their derivatives are fundamental in nature, being key components of fats (as fatty acids), proteins (as amino acids), and important intermediates in metabolic pathways. libretexts.orgbritannica.comebsco.com Their versatility also makes them crucial starting materials in industrial and laboratory synthesis for a wide array of products, including polymers, pharmaceuticals, and solvents. libretexts.orgebsco.com
Strategic Significance of the Compound as a Chemical Entity for Research
The strategic value of 2-(Cyclohexyloxy)acetic acid in research stems from the combination of its three key structural features: the carboxylic acid group, the ether linkage, and the cyclohexyl ring. This unique arrangement makes it a versatile building block and a subject for studies in several chemical disciplines.
The carboxylic acid group is a highly reactive functional group, enabling the compound to participate in a variety of chemical transformations. smolecule.com A primary reaction is esterification, where it reacts with alcohols to form esters. smolecule.com This reactivity allows for the synthesis of a diverse range of derivatives, which can be tailored for specific applications in materials science or as potential prodrugs in pharmacology. smolecule.comlookchem.com
The cyclohexyl group is a non-aromatic, alicyclic ring that imparts specific physical properties to the molecule, most notably increased lipophilicity (fat-solubility). smolecule.com This feature can be advantageous when designing molecules intended to interact with biological membranes or to improve solubility in non-polar organic solvents. smolecule.com Unlike aromatic rings such as benzene, the saturated cyclohexane (B81311) ring is conformationally flexible, which can influence how the molecule binds to biological targets like enzymes. The replacement of a strained ring system with the non-strained cyclohexyl ether group alters the molecule's reactivity, making it a useful comparator in studies involving strained-ring chemistry.
The ether linkage (-O-) connecting the cyclohexyl and acetic acid parts is generally stable, providing a robust scaffold for further chemical modifications. This stability allows chemists to perform reactions on the carboxylic acid group without disrupting the core structure of the molecule. The compound is therefore valuable as a synthetic intermediate for producing more complex molecules with specific desired properties. lookchem.com
Overview of Principal Academic Research Trajectories
Academic research involving this compound and its derivatives has progressed along several distinct trajectories, primarily in synthetic organic chemistry and medicinal chemistry.
Synthetic and Industrial Chemistry: A significant area of research focuses on using this compound as a versatile intermediate in organic synthesis. lookchem.com Its ability to undergo esterification is exploited to create various ester derivatives. smolecule.com One notable example is the synthesis of allyl cyclohexyloxyacetate, a compound used in the fragrance industry for its green, fruity, and floral notes. The synthesis involves the reaction of this compound or its salt with an allyl-containing reagent. Research in this area often focuses on optimizing reaction conditions to maximize yield and purity for industrial applications. Beyond fragrances, its derivatives have been explored for use in the development of new polymers and other specialized materials. lookchem.com
Medicinal Chemistry and Pharmacology: The structural similarity of this compound to certain biologically active molecules has prompted investigations into its potential pharmacological effects. Research has indicated that the compound may modulate enzymatic reactions. smolecule.com Studies have explored its potential as an anti-inflammatory agent, which is a common therapeutic application for many carboxylic acid-containing compounds, often through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netacs.org The COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. acs.orgresearchgate.net The specific structure of this compound, with its bulky cyclohexyl group, allows researchers to study how size and lipophilicity influence binding to the active sites of enzymes like COX. acs.org
Furthermore, the compound serves as a scaffold for developing novel therapeutic agents. For instance, derivatives of cyclohexyloxy-pyridyl structures have been synthesized and evaluated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders. researchgate.net It is also investigated for its potential role in creating prodrugs, where the active drug is released in a controlled manner within the body. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVMRZULJWHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222272 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71995-54-5 | |
| Record name | Cyclohexoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclohexyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for 2-(Cyclohexyloxy)acetic Acid
The synthesis of this compound is predominantly achieved through two well-established methods: Williamson ether synthesis and the catalytic hydrogenation of phenoxyacetic acid and its derivatives.
Williamson Ether Synthesis: Reaction Mechanism and Conditions
The Williamson ether synthesis is a widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org In the context of this compound synthesis, this reaction involves an alkoxide ion reacting with an organohalide. wikipedia.org Specifically, sodium cyclohexoxide is reacted with chloroacetic acid.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this single-step process, the alkoxide ion acts as a nucleophile, launching a backside attack on the carbon atom bonded to the halide. wikipedia.orgbyjus.com This concerted mechanism involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-halogen bond. byjus.com For the SN2 reaction to be efficient, the alkyl halide should ideally be primary or secondary. byjus.commasterorganicchemistry.com
Hydrogenation-Based Syntheses
An alternative and common industrial method for producing this compound and its esters is through the catalytic hydrogenation of phenoxyacetic acid or its corresponding esters. perfumerflavorist.comgoogle.com This process involves the saturation of the aromatic ring of the phenoxyacetic acid molecule.
The catalytic hydrogenation of phenoxyacetic acid or its esters, such as methyl-phenoxyacetate, directly yields the desired cyclohexyloxy derivative. perfumerflavorist.comgoogle.com This method is often favored due to potentially higher yields compared to other synthetic routes. perfumerflavorist.com The process involves dissolving phenoxyacetic acid in a suitable solvent and reacting it with hydrogen gas under specific temperature and pressure conditions in the presence of a catalyst. google.com Similarly, alkyl-phenoxyacetates can be hydrogenated to produce the corresponding alkyl-cyclohexyloxyacetates. perfumerflavorist.com
The efficiency and selectivity of the hydrogenation reaction are highly dependent on the reaction conditions and the choice of catalyst. Metals from Group VIII.A, such as Nickel (Ni), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), are commonly employed as catalysts. perfumerflavorist.comgoogle.com These catalysts are often supported on materials like alumina (B75360) (Al₂O₃), carbon (C), or silica. google.com
Optimal conditions for the hydrogenation of methyl-phenoxyacetate to methyl-cyclohexyloxyacetate have been identified as a temperature of 180°C and a pressure of 12 MPa, using 1 wt. % of a Ni/Al₂O₃ catalyst. perfumerflavorist.com Under these conditions, a high selectivity of 90% towards the desired product was achieved. perfumerflavorist.com It was noted that increasing the catalyst amount reduced the reaction time but also decreased selectivity, leading to the formation of undesirable side-products like cyclohexane (B81311), benzene, cyclohexanol (B46403), phenol, methyl acetate, and methyl glycolate. perfumerflavorist.com
A Chinese patent describes hydrogenation conditions for phenoxyacetic acid using catalysts containing Ni, Pt, Rh, or Ru, with temperatures ranging from 50 to 300°C and hydrogen pressures from 1.0 to 15 MPa. google.com Another patent focusing on the production of allyl cyclohexyloxyacetate from ethyl phenoxyacetate (B1228835) specifies the use of carbon-supported ruthenium, platinum, palladium, or rhodium catalysts at temperatures between 40-280°C and pressures of 0.1-18 MPa. google.com
Table 1: Catalytic Hydrogenation Parameters for Phenoxyacetic Acid and its Esters
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Methyl-phenoxyacetate | 1 wt. % Ni/Al₂O₃ | 180 | 12 | 90% selectivity | perfumerflavorist.com |
| Phenoxyacetic acid | Ni, Pt, Rh, or Ru | 50 - 300 | 1.0 - 15 | Not specified | google.com |
| Phenoxyacetic acid | 5% Rh/C | 100 | 3 | 99% conversion, 99% crude content | google.com |
| Ethyl phenoxyacetate | Ru/C, Pt/C, Pd/C, or Rh/C | 40 - 280 | 0.1 - 18 | Not specified | google.com |
Conversion from Phenoxyacetic Acid and its Esters
Alternative Synthetic Approaches and Optimized Conditions
While Williamson ether synthesis and hydrogenation are the primary methods, other approaches have been explored. One such method involves the reaction of cyclohexanol with diazoacetic acid ethyl ester. lookchem.com However, this and other earlier methods often resulted in low yields. perfumerflavorist.com
Functional Group Transformations and Derivatization Strategies
The structure of this compound, featuring both a carboxylic acid group and an ether linkage, allows for a variety of functional group transformations and derivatization strategies. The carboxylic acid moiety can readily undergo esterification with various alcohols to form new esters. smolecule.com For instance, it can be reacted with allyl alcohol to produce allyl cyclohexyloxyacetate, a fragrance ingredient. google.com
The carboxylic acid can also be converted into other functional groups. For example, it can be transformed into an acid chloride, such as 2-(cyclohexyloxy)acetyl chloride, or an amide, like 2-(cyclohexyloxy)acetamide (B3043998). lookchem.com These derivatives serve as intermediates for synthesizing more complex molecules. lookchem.com Furthermore, the ether linkage can potentially participate in nucleophilic substitution reactions under certain conditions. smolecule.com
Recent advancements in photoredox catalysis have shown that this compound can participate in deoxydisulfuration reactions with thiols under visible light. smolecule.com This highlights its utility in modern synthetic methodologies.
Esterification Reactions Leading to Ester Derivatives
Esterification of this compound is a key transformation, yielding various ester derivatives. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The general mechanism for this Fischer-Speier esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. mdpi.commasterorganicchemistry.comchemguide.co.uk This activation of the carbonyl group enhances its electrophilicity, making it susceptible to nucleophilic attack by the alcohol. mdpi.com A subsequent series of proton transfer steps leads to the formation of a water molecule, which is then eliminated. masterorganicchemistry.com Finally, deprotonation of the resulting intermediate regenerates the acid catalyst and produces the final ester product. mdpi.commasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
Allyl cyclohexyloxyacetate is a notable ester derivative of this compound, recognized for its use as a fragrance ingredient. One synthetic route to this compound involves the direct esterification of this compound with allyl alcohol. google.comchemicalbook.comchemicalbook.com This reaction is carried out under the influence of an acidic catalyst. google.com The process involves heating the reactants, and to drive the equilibrium towards the product, a water-entraining solvent like toluene, benzene, or cyclohexane may be used. google.com
Alternative preparations of allyl cyclohexyloxyacetate have been explored. One such method begins with the catalytic hydrogenation of phenoxyacetic acid to yield this compound, which is then esterified with allyl alcohol. google.com Another approach involves the transesterification of methyl cyclohexyloxyacetate with allyl alcohol, which has been shown to be effective using basic catalysts like potassium carbonate or sodium methanolate, achieving high conversion and selectivity. perfumerflavorist.com A different strategy utilizes the reaction of ethyl diazoacetate with cyclohexanol, mediated by a copper carbenoid, to form ethyl 2-cyclohexyloxy-acetate, a precursor that can be further converted to the desired allyl ester. researchgate.net
| Reactants | Catalyst | Conditions | Yield | Reference |
| This compound, Allyl alcohol | Sulfuric acid, p-toluenesulfonic acid, or solid heteropoly acid | 50-140°C, 3-10 hours | Not specified | google.com |
| Methyl cyclohexyloxyacetate, Allyl alcohol | Potassium carbonate or Sodium methanolate | Not specified | 72% | perfumerflavorist.com |
| Cyclohexanol, Ethyl diazoacetate | Bis(salicylaldehydato) copper | Not specified | 83% (of precursor) | researchgate.net |
Methyl cyclohexyloxyacetate is another significant ester derivative. A primary method for its synthesis is the catalytic hydrogenation of methyl phenoxyacetate. perfumerflavorist.com This reaction involves treating methyl phenoxyacetate with hydrogen gas under pressure in the presence of a suitable catalyst. perfumerflavorist.com Studies have shown that catalysts containing metals from Group VIII.A, such as Palladium on Carbon (Pd/C) and Nickel on Alumina (Ni/Al2O3), are effective for this transformation. perfumerflavorist.com Optimal conditions for the hydrogenation of methyl phenoxyacetate to methyl cyclohexyloxyacetate have been identified as a temperature of 180°C, a pressure of 12 MPa, and a 1 wt. % loading of a Ni/Al2O3 catalyst, which resulted in a 90% selectivity for the desired product. perfumerflavorist.com It is important to control the reaction conditions, as side reactions such as the hydrogenolysis of both the starting material and the product can occur, leading to byproducts like cyclohexane, cyclohexanol, and methyl acetate. perfumerflavorist.com
| Starting Material | Catalyst | Temperature | Pressure | Selectivity | Reference |
| Methyl phenoxyacetate | 5% Pd/C | Not specified | Not specified | High | perfumerflavorist.com |
| Methyl phenoxyacetate | 50% Ni/Al2O3 (A) | 180°C | 12 MPa | 90% | perfumerflavorist.com |
The acid-catalyzed esterification of this compound is a classic example of nucleophilic acyl substitution, commonly referred to as the Fischer-Speier esterification. mdpi.commasterorganicchemistry.com The reaction mechanism proceeds through several key, reversible steps. masterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. mdpi.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. mdpi.com The resulting protonated carbonyl exists as resonance structures, with the positive charge delocalized between the carbon and both oxygen atoms. chemguide.co.uk
Nucleophilic Attack by Alcohol : The alcohol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.com This results in the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com
Deprotonation : In the final step, a proton is removed from the remaining carbonyl oxygen, typically by the conjugate base of the acid catalyst (e.g., HSO4-). chemguide.co.uk This regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comchemguide.co.uk
Synthesis of Methyl Cyclohexyloxyacetate
Amidation Reactions and Formation of Amide Derivatives
Amidation reactions of this compound lead to the formation of corresponding amide derivatives. This transformation can be achieved by reacting the carboxylic acid or its activated derivatives (like an acyl chloride) with an amine.
The synthesis of 2-(cyclohexyloxy)acetamide and its derivatives can be accomplished through the reaction of an activated form of this compound with an appropriate amine. For instance, N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide can be synthesized by reacting 2-(cyclohexyloxy)acetyl chloride with 1-cyanopropylamine. While direct synthesis of the parent 2-(cyclohexyloxy)acetamide is not extensively detailed in the provided results, related structures have been synthesized. For example, 2-cyano-N-(2-cyano-3-(cyclohexyloxy)phenyl)acetamide has been prepared. rsc.org The general principle of forming the amide bond involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid derivative.
| Reactants | Product | Reference |
| 2-(Cyclohexyloxy)acetyl chloride, 1-Cyanopropylamine | N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide |
Oxidation and Reduction Reactions of the Compound
The chemical structure of this compound contains both a cyclohexyl ether and a carboxylic acid functional group, which can potentially undergo oxidation and reduction reactions.
Oxidation : The term oxidation in organic chemistry can refer to the gain of oxygen or the loss of hydrogen. libretexts.orglibretexts.org The carboxylic acid functional group in this compound is already in a relatively high oxidation state. Further oxidation would be challenging without cleaving carbon-carbon bonds. The cyclohexyl ring, however, could potentially be oxidized. Strong oxidizing agents could potentially open the ring or introduce further hydroxyl or keto groups, though specific examples for this compound are not detailed.
Reduction : Reduction reactions typically involve the gain of hydrogen or the loss of oxygen. libretexts.orglibretexts.org The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(cyclohexyloxy)ethanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis.
| Reaction Type | Potential Product | Typical Reagents | Reference |
| Oxidation | Cyclohexyloxyacetaldehyde (partial), further oxidized products | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | |
| Reduction | 2-(Cyclohexyloxy)ethanol | Lithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) |
Reduction of Cyclohexyloxyacetic Acid to 2-Cyclohexyloxyethanol
The reduction of this compound to its corresponding alcohol, 2-Cyclohexyloxyethanol, is a fundamental transformation in organic synthesis, converting a carboxylic acid functional group into a primary alcohol. This reaction is effectively accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominently cited reagent for this purpose. Current time information in Bangalore, IN.uomustansiriyah.edu.iq The process involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which subsequently eliminates a leaving group to form an aldehyde, which is then further reduced to the primary alcohol.
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, under a nitrogen atmosphere to prevent the reaction of the highly reactive LiAlH₄ with moisture. uomustansiriyah.edu.iq While specific yields for the direct reduction of this compound are not extensively detailed in the provided literature, this method is a standard and reliable procedure for such conversions.
An alternative and efficient method for the preparation of 2-Cyclohexyloxyethanol involves the reduction of a related ketal, 1,4-Dioxaspiro[4.5]decane. This reaction can be performed using diisobutylaluminum hydride (DIBAL-H), which has been reported to produce 2-Cyclohexyloxyethanol in a high yield of 91%. Current time information in Bangalore, IN. Another approach utilizes a combination of lithium aluminum hydride and a Lewis acid, like aluminum chloride, to facilitate the cleavage of the C-O bond in the ketal, yielding the desired product. uomustansiriyah.edu.iq This latter method has been reported to produce 2-Cyclohexyloxyethanol with yields ranging from 83% to 94%. uomustansiriyah.edu.iq
Table 1: Synthesis of 2-Cyclohexyloxyethanol via Reduction
| Starting Material | Reagent(s) | Yield (%) | Reference |
| This compound | Lithium aluminum hydride (LiAlH₄) | Not specified | Current time information in Bangalore, IN.uomustansiriyah.edu.iq |
| 1,4-Dioxaspiro[4.5]decane | Diisobutylaluminum hydride (DIBAL-H) | 91 | Current time information in Bangalore, IN. |
| 1,4-Dioxaspiro[4.5]decane | Lithium aluminum hydride (LiAlH₄) / Aluminum chloride (AlCl₃) | 83-94 | uomustansiriyah.edu.iq |
Reactions with Vicinal Diols and Formation of Acetoxonium Ion Intermediates
The interaction of carboxylic acid derivatives with vicinal diols (1,2-diols) can proceed through the formation of cyclic acetoxonium ion intermediates, which play a crucial role in determining the stereochemical outcome of the reaction. These reactions are particularly significant in carbohydrate and stereoselective synthesis. When vicinal diols react under acidic conditions, a cyclic intermediate can be formed.
For instance, the reaction of cis-cycloalkane-1,2-diols with reagents like 2-acetoxyisobutyryl chloride leads to the formation of trans-2-chlorocycloalkyl acetates. mdpi.com This transformation is proposed to occur via an intermediate acetoxonium ion. mdpi.com The initial reaction likely involves the formation of an ester, which then undergoes intramolecular cyclization with the adjacent hydroxyl group, promoted by an acid catalyst, to form the five-membered acetoxonium ion. Subsequent nucleophilic attack by a chloride ion on one of the carbons of the acetoxonium ring proceeds with inversion of configuration, leading to the trans product.
A similar mechanistic pathway involving a cyclic cation intermediate is observed in the reaction of vicinal diols with hydrogen bromide in acetic acid. scielo.br This reaction yields vicinal acetoxy-bromides. The proposed mechanism involves the initial monoacetylation of the diol, followed by cyclization to a 1,3-dioxolan-2-ylium ion, which is structurally analogous to an acetoxonium ion. This intermediate is then captured by a bromide ion, resulting in the final product. scielo.br The stereospecificity of these reactions underscores the importance of the cyclic intermediate in controlling the reaction pathway.
Table 2: Reactions Involving Acetoxonium Ion Intermediates
| Reactants | Reagents | Key Intermediate | Product | Reference |
| cis-Cycloalkane-1,2-diol | 2-Acetoxyisobutyryl chloride | Acetoxonium ion | trans-2-Chlorocycloalkyl acetate | mdpi.com |
| Vicinal diol | Hydrogen bromide in acetic acid | 1,3-Dioxolan-2-ylium ion | Vicinal acetoxy-bromide | scielo.br |
Acylation at Amino Groups of Substituted Cyclohexyloxyacetic Acid Derivatives
Acylation of amino groups is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of amides. This reaction involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. In the context of a hypothetical substituted cyclohexyloxyacetic acid derivative bearing an amino group, for example on the cyclohexyl ring, this amino functionality would be expected to undergo acylation under standard conditions.
The reactivity of the amino group allows it to act as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. orgoreview.com Common acylating agents include acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) that is formed. uomustansiriyah.edu.iq
The general mechanism for the N-acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and, after deprotonation by a base, yielding the stable amide product. orgoreview.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl halides > anhydrides > esters > amides. orgoreview.com
Table 3: General N-Acylation Reaction
| Substrate | Acylating Agent | Product | Key Features | Reference |
| Primary or Secondary Amine | Acyl Halide | Amide | Formation of a C-N bond; requires a base. | orgoreview.comwikipedia.org |
| Primary or Secondary Amine | Acid Anhydride | Amide | Generally less reactive than acyl halides; a base is often used. | wikipedia.org |
Advanced Analytical Techniques in the Research of 2 Cyclohexyloxy Acetic Acid and Its Derivatives
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and molecular weight of 2-(cyclohexyloxy)acetic acid and its related molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. nih.gov Both ¹H and ¹³C NMR are routinely employed to confirm the identity and structure of this compound derivatives. scirp.orgresearchgate.net The chemical shifts, integration of signals, and coupling patterns in an NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework. msu.edulibretexts.org
For instance, in the ¹H NMR spectrum of a typical this compound derivative, specific signals corresponding to the protons of the cyclohexyl ring, the oxymethylene bridge (-O-CH₂-), and the carboxylic acid group would be expected. The protons on the cyclohexyl ring typically appear as a series of complex multiplets in the upfield region, while the methylene (B1212753) protons adjacent to the ether oxygen are shifted downfield. researchgate.net
NMR is also a primary tool for conformational analysis. auremn.org.br The magnitude of proton-proton coupling constants (J-values) can provide information about the dihedral angles between adjacent protons, allowing for the determination of the preferred conformations of the flexible cyclohexyl ring and the rotational isomerism around the C-O bonds. libretexts.org Studies on related cyclic compounds demonstrate that changes in solvent polarity can influence conformational equilibria, which can be monitored by observing changes in chemical shifts and coupling constants. auremn.org.br
Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative, cis-4-[2-Fluoro-4-[[5-(2,4,5-trifluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenoxy]cyclohexanecarboxylic acid researchgate.net
| Atom Type | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Description |
| Cyclohexyl H | 1.58 – 1.89 | Multiplet, 8H |
| Cyclohexyl CH | 2.28 – 2.43 | Multiplet, 1H |
| Cyclohexyl CH-O | 4.50 | Singlet, 1H |
| Aromatic H | 7.21 - 8.21 | Multiplets, 5H |
| Amine NH | 11.06, 11.09 | Singlets, 2H |
| Carboxylic Acid OH | 12.07 | Singlet, 1H |
This table presents data from a complex derivative to illustrate the application of NMR in identifying specific structural moieties, such as the cyclohexyloxy group.
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its elemental formula. und.edu High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, enabling the unambiguous confirmation of a compound's chemical formula. researchgate.netnih.gov
In the analysis of this compound and its derivatives, HR-ESI-MS can precisely measure the mass of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). und.edu This experimental mass is then compared to the theoretical mass calculated from the presumed elemental formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed structure. researchgate.net
For example, in the characterization of cyclohexyloxy-containing inhibitors, HRMS was used to confirm the successful synthesis of the target compounds. The observed mass of the protonated molecule [M+H]⁺ was found to be in excellent agreement with the calculated mass. researchgate.net Tandem MS (MS/MS) experiments can further be used to fragment the molecular ion, providing valuable structural information based on the observed fragmentation patterns. nih.gov
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Cyclohexyloxy Derivative researchgate.net
| Compound Name | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| trans-4-{4-[({5-[(2,4,5-Trifluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic acid | C₂₂H₂₀F₃N₄O₅ | 477.1386 | 477.1380 |
This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a complex molecule containing a cyclohexyloxy moiety.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of target compounds from reaction byproducts and for the assessment of sample purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. ajrconline.org For compounds like this compound and its esters or amides, Reverse-Phase HPLC (RP-HPLC) is the most common approach. sielc.comnajah.edu
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netjchr.org An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure that acidic analytes like this compound are in their neutral, protonated form, leading to better peak shape and retention. sielc.com The purity of a sample is determined by integrating the area of the analyte peak and comparing it to the total area of all peaks in the chromatogram. jchr.org
Table 3: Typical RP-HPLC Method Parameters for Analysis of a this compound Derivative sielc.com
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Application | Analysis and separation of impurities |
This table outlines a standard HPLC method for a derivative, Acetic acid, (cyclohexyloxy)-, 2-propenyl ester. For MS compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC (3-5 µm). mdpi.com This reduction in particle size results in dramatically increased separation efficiency, higher resolution, and significantly faster analysis times. chromatographyonline.com
The enhanced resolving power of UPLC is particularly advantageous for analyzing complex mixtures or for separating closely related impurities from the main compound. mdpi.com Methods developed on HPLC can often be transferred to UPLC systems to improve throughput and performance. chromatographyonline.com The analysis of candesartan (B1668252) cilexetil, a drug containing a (cyclohexyloxy)carbonyloxy moiety, demonstrates the application of UPLC for the separation of the active drug from its impurities. researchgate.net The higher pressure tolerance of UPLC systems allows for higher flow rates without sacrificing resolution, making it a powerful tool for high-throughput purity screening in modern chemical research. mdpi.comchromatographyonline.com
Table 4: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 50 - 250 mm | 50 - 150 mm |
| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| System Pressure | 1000 - 6000 psi | 6000 - 15000 psi |
| Run Time | Longer | Shorter |
| Resolution | Good | Excellent |
Computational and Theoretical Investigations of 2 Cyclohexyloxy Acetic Acid
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Quantum mechanical/molecular mechanical (QM/MM) methods offer a powerful tool for studying chemical reactions and properties of molecules in solution. These hybrid methods treat a small, critical part of the system with high-level quantum mechanics (QM) while the surrounding environment, such as the solvent, is described using a simpler molecular mechanics (MM) force field. This approach provides a balance between computational cost and accuracy.
Computational Analysis of Acidity (pKa) in Aqueous Solutions
The acidity (pKa) of a molecule in an aqueous solution is a fundamental property that can be investigated using QM/MM methods. These approaches can provide a detailed understanding of the factors influencing acidity, including electronic effects and solvent interactions. For instance, QM/MM methods combined with the theory of energy representation (ER) have been successfully applied to study the acidity of acetic acid in water. nih.gov This methodology focuses on the relative acidity (ΔpKa) with respect to the solvent, which helps to avoid ambiguities related to the solvation free energies of protons. nih.gov
In such studies, the free energy change in the gas phase is often calculated using a functional like B3LYP. nih.gov The accuracy of these calculations is evident from the excellent agreement between the computed ΔpKa for acetic acid (-11.5) and the experimental value (-11.0). nih.gov This demonstrates the capability of the QM/MM-ER approach to accurately describe solvation free energies, which are crucial for calculating the acidity and basicity of organic molecules. nih.gov Quantum mechanical effects, including both electronic and nuclear quantum phenomena, are essential in accurately defining acid-base chemistry. rsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. galaxyproject.org By iteratively applying Newton's laws of motion, MD simulations provide detailed information about the dynamic behavior of molecular systems over time. galaxyproject.org This technique is widely used to study a range of molecular processes, including solvation, conformational changes, and intermolecular interactions. core.ac.ukmdpi.com
Prediction of Solvation Behavior in Polar and Nonpolar Solvents
The solvation behavior of a molecule is critical to understanding its properties and reactivity. MD simulations can predict how a molecule like 2-(Cyclohexyloxy)acetic acid will behave in different solvent environments. The "like dissolves like" principle generally governs solubility, with polar molecules dissolving in polar solvents and nonpolar molecules in nonpolar solvents. tutoring-blog.co.uk
This compound possesses both a polar carboxylic acid group and a nonpolar cyclohexyl group, giving it amphiphilic character.
In nonpolar solvents such as hexane (B92381) or benzene, the nonpolar cyclohexyl group would interact favorably with the solvent molecules through weaker van der Waals forces. tutoring-blog.co.uklibretexts.org Acetic acid, while polar, can also dissolve some non-polar compounds and is miscible with non-polar solvents like hexane. chemicalbook.com
MD simulations using force fields like OPLS-AA can model these interactions. For this compound in water, simulations would likely show the carboxylate group remaining hydrated while the hydrophobic cyclohexyl group influences the local water structure. In a nonpolar solvent, the interactions would be dominated by the cyclohexyl group's dispersion forces with the solvent.
Simulation of Intermolecular Interactions (e.g., Dimerization, Micelle Formation)
The amphiphilic nature of this compound suggests that it can participate in various intermolecular interactions, which can be simulated using MD.
Micelle Formation: In aqueous solutions, the hydrophobic cyclohexyl group of this compound could drive the molecules to aggregate into micelles. In a micelle, the hydrophobic tails (cyclohexyl groups) would cluster in the interior to minimize contact with water, while the hydrophilic head groups (carboxylate moieties) would face the aqueous solvent. frontiersin.orgmpg.de MD simulations can model this self-assembly process, providing insights into the critical micelle concentration (CMC), micelle size, and shape. nih.gov
Electronic Structure and Charge Distribution Analysis (e.g., NBO Analysis)
The electronic structure of an atom describes the arrangement of its electrons in orbitals. libretexts.orgsavemyexams.com Understanding the electronic structure and charge distribution of a molecule is crucial for explaining its reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding, charge transfer, and conjugative interactions within a molecular system. uomustansiriyah.edu.iqnih.gov It provides a localized picture of the electron density in terms of bonds and lone pairs, which aligns well with classical Lewis structures. nih.gov
For this compound, NBO analysis can reveal:
Charge Distribution: It can quantify the partial charges on each atom, highlighting the polar nature of the C=O and O-H bonds in the carboxylic acid group and the nonpolar character of the cyclohexyl ring. These charge distributions are fundamental to understanding the molecule's polarity and how it interacts with solvents and other molecules.
Intramolecular Interactions: NBO analysis can identify delocalization of electron density between occupied (bonding or lone pair) and unoccupied (antibonding) orbitals. uomustansiriyah.edu.iq These interactions, such as hyperconjugation, can influence the molecule's stability and reactivity. For example, delocalization from oxygen lone pairs to adjacent sigma anti-bonding orbitals can be quantified.
While specific NBO analysis data for this compound is not available in the provided search results, the methodology is well-established for analyzing similar organic molecules. uomustansiriyah.edu.iqnih.gov
In Silico Structure-Activity Relationship (SAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comajchem-a.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective molecules. ajchem-a.comnih.gov
For derivatives of this compound, an in silico SAR study would typically involve the following steps:
Data Set Preparation: A series of this compound derivatives with known biological activities (e.g., inhibitory concentrations, IC50) would be collected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each derivative.
Model Building: Statistical methods, often employing machine learning algorithms, are used to build a model that relates the descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. ajchem-a.com
The resulting QSAR model can provide insights into which structural features are important for the desired activity. For example, a 3D-QSAR study might reveal that bulky substituents at certain positions or specific electronic properties are beneficial for activity. researchgate.net This information can then be used to design new derivatives of this compound with potentially improved properties for applications such as cyclooxygenase (COX) inhibition or other therapeutic targets. nih.govresearchgate.net Molecular docking studies can further complement QSAR by predicting the binding modes of these derivatives within a biological target. mdpi.com
Biological and Pharmacological Research Endeavors
Enzyme Modulation and Inhibition Studies
The therapeutic and research interest in 2-(Cyclohexyloxy)acetic acid and its derivatives stems from their interaction with various biological enzyme systems. These interactions are pivotal in modulating key metabolic and inflammatory pathways.
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in physiological "housekeeping" functions, whereas COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines. nih.govnih.gov The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1. acs.org
Significant research has focused on derivatives of this compound for their selective inhibition of COX enzymes. A prominent example is the sulfonamide derivative N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398), which incorporates the cyclohexyloxy moiety. nih.gov This compound has been identified as a highly selective inhibitor of the COX-2 isoenzyme. nih.govnih.gov
Studies have quantified this selectivity by determining the concentration of the inhibitor required to cause 50% inhibition (IC50) of enzyme activity. For NS-398, a marked difference is observed in its potency against COX-1 and COX-2. It demonstrates potent inhibition of COX-2 while having a minimal effect on COX-1 activity, even at much higher concentrations. nih.govselleckchem.com For instance, the IC50 value for NS-398 against human recombinant COX-2 is 1.77 µM, whereas for COX-1, it is significantly higher at 75 µM. selleckchem.com In other models, NS-398 was shown to inhibit COX-2 with an IC50 of 30 nM, while not affecting COX-1 activity at concentrations over 100 μM. nih.gov
Inhibitory Profile of NS-398 Against COX Isoforms
| Enzyme | Reported IC50 Value | Selectivity | Reference |
|---|---|---|---|
| COX-1 (human recombinant) | 75 µM | Preferential for COX-2 | selleckchem.com |
| COX-2 (human recombinant) | 1.77 µM | selleckchem.com | |
| COX-1 | > 100 µM | Highly Selective for COX-2 | nih.gov |
| COX-2 | 30 nM | nih.gov |
The mechanism for the selective inhibition of COX-2 by compounds containing a cyclohexyloxy group, such as NS-398, is based on structural differences between the active sites of the two COX isoforms. acs.org The active sites of COX-1 and COX-2 are highly similar, but a key difference lies in the substitution of a single amino acid: isoleucine at position 523 in COX-1 is replaced by a smaller valine in COX-2. scielo.org.mx
This substitution creates an additional, hydrophobic side pocket in the COX-2 active site that is not present in COX-1. scielo.org.mx The bulkier isoleucine residue in COX-1 physically blocks access to this corresponding space. scielo.org.mx Selective COX-2 inhibitors are designed with structures that are able to fit into the main channel and also extend into this unique side pocket. scielo.org.mx The cyclohexyloxy group of compounds like NS-398 is thought to bind within this hydrophobic side pocket, an interaction that is crucial for achieving high selectivity for COX-2 over COX-1. acs.orgacs.org This targeted binding explains how these inhibitors can effectively block COX-2 activity without significantly affecting the physiological functions mediated by COX-1.
Research has indicated that this compound may interact with enzymes involved in fatty acid metabolism, specifically acyl-coenzyme A (acyl-CoA) synthetases. smolecule.com These enzymes are crucial for cellular metabolism as they catalyze the activation of fatty acids by converting them into acyl-CoA thioesters. plos.orgaocs.org This activation is a necessary first step for fatty acids to undergo metabolic processes like beta-oxidation for energy production or to be used in the synthesis of complex lipids. creative-proteomics.com The potential for this compound to modulate the activity of acyl-CoA synthetases suggests it could influence fatty acid metabolic pathways, opening avenues for its use as a research tool in investigating these processes. smolecule.com
Glycerol 3-phosphate acyltransferase (GPAT) enzymes are key regulators in the synthesis of fat in mammals. nih.gov In the search for potential obesity treatments, researchers have designed and synthesized conformationally constrained analogs of enzyme substrates to act as inhibitors. nih.gov
One study focused on creating cyclic bisubstrate and transition state analogs to inhibit GPAT, which included compounds built on cyclopentyl and cyclohexyl scaffolds. nih.gov However, in vitro testing revealed that these conformationally constrained compounds, including those with a cyclohexyl structure, exhibited weaker inhibitory activity against GPAT compared to a previously studied series of benzoic acid derivatives. nih.gov Subsequent in silico docking experiments with a squash chloroplast GPAT crystal structure suggested a reason for this lower potency. The modeling indicated that the cyclopentyl and cyclohexyl scaffolds might be sterically hindered from entering the enzyme's active site by two protein loops that guard the phosphate (B84403) binding region. nih.gov This research concluded that future GPAT inhibitor designs should focus on more planar frameworks capable of sliding between these protective loops to achieve better binding and inhibitory activity. nih.gov
Beyond the well-documented interactions with COX enzymes, research into related compounds suggests other potential enzymatic interactions. For example, ester derivatives such as allyl cyclohexyloxyacetate are known to interact with esterases. This interaction leads to the hydrolysis of the ester bond, a common reaction in metabolic pathways where the compound can act as a substrate. More broadly, this compound and its derivatives are recognized for their ability to influence various enzymatic reactions, particularly those involved in metabolic pathways. smolecule.com
Differential Inhibition and Selectivity Profiling for COX-1 and COX-2
Investigation as Glycerol 3-Phosphate Acyltransferase (GPAT) Inhibitors (for conformationally constrained analogs)
Cellular and Molecular Effects
The scientific community has investigated this compound, also known as NS-398, for its distinct effects at the cellular and molecular level. Research has primarily focused on its role as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which has cascading effects on various cellular processes, including signaling pathways, gene expression, and metabolism.
Alteration of Cell Signaling Pathways
This compound has been shown to modulate key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation. Its inhibitory action on COX-2 curtails the production of prostaglandins, which are crucial signaling molecules that can activate multiple downstream pathways.
Studies have demonstrated that the effects of this compound can be mediated through the mitogen-activated protein kinase (MAPK) pathway. For instance, the MEK/ERK pathway, a component of the MAPK cascade, has been implicated in the cellular responses to COX-2 inhibition by this compound. tocris.com Furthermore, research indicates that this compound can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1) signaling cascades. mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism of anti-inflammatory drugs. researchgate.net By preventing the nuclear translocation of NF-κB, this compound can halt the transcription of various pro-inflammatory genes. mdpi.com In some cell types, the cellular response to NS-398 is mediated by the activation of the NF-κB transcription factor. selleckchem.com
Regulation of Gene Expression
The modulation of signaling pathways by this compound directly translates into altered expression of specific genes. The most well-documented effect is the regulation of genes involved in the inflammatory response.
As a selective COX-2 inhibitor, this compound effectively reduces the activity of the COX-2 enzyme, which in turn leads to a decrease in the synthesis of prostaglandins. nih.govabcam.com While it primarily acts as an inhibitor of enzyme activity, its influence on signaling pathways also affects the expression levels of key inflammatory genes. Research has shown that treatment with this compound can significantly lessen the mRNA levels of inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated macrophage cells. mdpi.com This demonstrates a broader regulatory role on gene expression beyond its direct enzymatic inhibition.
The table below summarizes the inhibitory effects of this compound (NS-398) on the expression of key inflammatory mediators.
| Gene/Protein | Effect of this compound (NS-398) | Cell Type/Model |
| COX-2 | Inhibition of activity and expression | Various, including colorectal cancer cells and macrophages mdpi.comnih.gov |
| iNOS | Decreased mRNA expression | RAW 264.7 macrophages mdpi.com |
| TNF-α | Decreased mRNA expression | RAW 264.7 macrophages mdpi.com |
| IL-1β | Decreased mRNA expression | RAW 264.7 macrophages mdpi.com |
| IL-6 | Decreased mRNA expression | RAW 264.7 macrophages mdpi.com |
Impact on Cellular Metabolic Processes (e.g., Glycolysis, Fatty Acid Oxidation)
The influence of this compound on cellular metabolism is intrinsically linked to its chemical structure and its primary pharmacological target, COX-2. While direct and extensive studies on its impact on glycolysis are limited, its effects on fatty acid metabolism are more clearly understood.
The compound is a derivative of acetic acid. Acetic acid itself is known to influence lipid metabolism. Upon entering a cell, it can be converted to acetyl-CoA, a central molecule in metabolism that can enter the citric acid cycle or be used for fatty acid synthesis.
The primary mechanism through which this compound impacts metabolism is via the inhibition of COX-2. COX enzymes are responsible for the conversion of arachidonic acid, a polyunsaturated fatty acid, into prostaglandins. imrpress.com By blocking this key step in the arachidonic acid cascade, this compound effectively alters the metabolism of this important fatty acid, shunting it away from prostaglandin (B15479496) synthesis. This has significant implications, as prostaglandins themselves can influence metabolic processes. There is currently a lack of specific research data directly evaluating the impact of this compound on glycolytic pathways.
Interactions with Biological Membranes and Proteins
The molecular interactions of this compound have been studied in detail, particularly with its primary target, the COX-2 enzyme. COX enzymes are membrane-associated proteins, and the ability of this compound to access and inhibit these enzymes indicates its capacity to interact with biological membranes. nih.gov The cyclohexyloxy group imparts a lipophilic character to the molecule, facilitating its passage through or partitioning into the lipid bilayer of cell membranes to reach the active site of COX-2.
X-ray crystallography studies have provided a detailed view of the interaction between this compound (NS-398) and murine COX-2. nih.govnih.gov These studies reveal that the compound binds within the cyclooxygenase channel of the enzyme. nih.govnih.gov Unlike some other COX-2 selective inhibitors, NS-398 does not deeply penetrate the side pocket of the active site. Instead, its methanesulfonamide (B31651) moiety interacts with the side chain of the amino acid Arginine-120 (Arg-120) located at the entrance of the cyclooxygenase channel. nih.govnih.gov This interaction is a key determinant for its time-dependent inhibition of COX-2. nih.gov
The selectivity of this compound for COX-2 over COX-1 is significant. It has been reported to have an IC50 (half-maximal inhibitory concentration) for COX-2 of approximately 3.8 µM, while its effect on COX-1 is negligible at concentrations up to 100 µM. selleckchem.com
In Vivo Efficacy Studies
Evaluation of Anti-inflammatory Action in Preclinical Animal Models
The anti-inflammatory properties of this compound (NS-398) have been substantiated in various preclinical animal models of inflammation. These studies have been crucial in demonstrating its efficacy as a selective COX-2 inhibitor in a living system.
One of the most commonly used models is the carrageenan-induced paw edema test in rats. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). jyoungpharm.org Treatment with this compound has been shown to significantly inhibit this edema formation, demonstrating its potent anti-inflammatory effects. physiology.org
Another widely employed model is the acetic acid-induced writhing test in mice. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a response indicative of visceral pain that is mediated by inflammatory mediators like prostaglandins. nih.gov this compound has been shown to dose-dependently reduce the number of writhing episodes, confirming its analgesic and anti-inflammatory activity. nih.govmedchemexpress.com In some studies, however, it was noted that as a selective COX-2 inhibitor, NS-398 had no effect in certain pain models that are considered more sensitive to COX-1 inhibition. nih.gov
The table below presents data on the in vivo anti-inflammatory and analgesic efficacy of this compound (NS-398) from preclinical studies.
| Preclinical Model | Species | Endpoint | Efficacy of this compound (NS-398) |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | ED₃₀: 1.14 mg/kg (p.o.) medchemexpress.com |
| Adjuvant Arthritis | Rat | Therapeutic Effect | ED₃₀: 4.69 mg/kg (p.o.) medchemexpress.com |
| Acetic Acid-induced Writhing | Mouse | Analgesic Activity (Inhibition of Writhing) | ED₅₀: 8.2 mg/kg (p.o.) medchemexpress.com |
| Yeast-induced Pyrexia | Rat | Antipyretic Effect | ED₅₀: 1.84 mg/kg (p.o.) medchemexpress.com |
ED₅₀/ED₃₀: Effective dose to produce 50%/30% of the maximal response. p.o.: oral administration.
These in vivo studies provide compelling evidence for the anti-inflammatory action of this compound, which is consistent with its molecular mechanism as a selective inhibitor of COX-2.
Comprehensive Structure-Biological Activity Relationships (SAR)
The biological and pharmacological activities of this compound and its derivatives are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies investigate how specific structural features of a molecule influence its biological effects. For this class of compounds, the cyclohexyloxy and carboxylic acid moieties are of particular interest.
Influence of the Cyclohexyloxy Moiety on Compound Lipophilicity and Bioavailability
The cyclohexyloxy group plays a significant role in determining the lipophilicity of the molecule, which in turn affects its bioavailability. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and non-polar solvents. This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, studies on benzophenone-type inhibitors of P-glycoprotein have demonstrated a strong correlation between lipophilicity (expressed as clogP values) and inhibitory potency. univie.ac.at While not directly studying this compound, this research underscores the principle that the lipophilic character endowed by cyclic aliphatic moieties is a key determinant of biological interaction and transport across membranes. univie.ac.at
The bioavailability of a compound is influenced by its ability to cross biological membranes. A certain degree of lipophilicity is necessary for passive diffusion across the lipid bilayers of cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and rapid metabolism, ultimately reducing bioavailability. Therefore, the cyclohexyloxy group provides a balance that can be fine-tuned to optimize the pharmacokinetic properties of the molecule.
Table 1: Physicochemical Properties of Related Compounds This table presents calculated physicochemical properties for compounds structurally related to this compound, illustrating the impact of the cyclohexyloxy moiety on lipophilicity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA |
|---|---|---|---|
| 2-Cyclohexylideneacetic acid | C8H12O2 | 140.18 | 1.8 |
| 2-(2-Hydroxycyclohexyl)acetic acid | C8H14O3 | 158.19 | 0.7 |
Role of the Carboxylic Acid Moiety in Receptor Binding and Enzymatic Affinity
The carboxylic acid group is a key functional group that often plays a critical role in the interaction of a molecule with its biological target. researchgate.net This acidic moiety can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are fundamental for molecular recognition at the active site of a receptor or enzyme. ijacskros.com
In many biologically active compounds, the carboxylate group (the deprotonated form of the carboxylic acid at physiological pH) forms crucial salt bridges with positively charged amino acid residues, such as arginine or lysine, within the binding pocket. acs.org For example, in the context of cyclooxygenase (COX) enzymes, the carboxylate of many non-steroidal anti-inflammatory drugs (NSAIDs) interacts with Arg-120 at the entrance of the active site channel. acs.org While the specific targets of this compound are not detailed here, the presence of the carboxylic acid strongly suggests that similar interactions are a likely mechanism of its biological activity.
The geometry and electronic properties of the carboxylic acid group are critical for its binding affinity. nih.gov The two oxygen atoms of the carboxylate can act as hydrogen bond acceptors, establishing a specific pattern of interactions that contributes to the stability of the ligand-receptor complex. ijacskros.com The ability of the carboxylic acid to ionize is also a key factor, as the resulting negative charge can be essential for electrostatic interactions with the target protein.
Research into bioisosteres of the carboxylic acid group further highlights its importance. nih.govdrughunter.com Medicinal chemists often replace the carboxylic acid with other acidic functional groups, such as tetrazoles or sulfonamides, to modulate the compound's acidity, lipophilicity, and metabolic stability while aiming to retain the key binding interactions. nih.govdrughunter.com The success of these strategies depends on the ability of the bioisostere to mimic the hydrogen bonding and electrostatic interactions of the original carboxylic acid. researchgate.net This underscores the central role of the carboxylic acid moiety in dictating the affinity and specificity of a compound for its biological target.
Safety and Toxicological Assessment in a Research Context
In Vivo Toxicological Profiles in Preclinical Studiesresearchgate.net
Preclinical in vivo studies are fundamental for identifying potential target organ toxicities and establishing a preliminary safety profile of a new chemical entity. For derivatives of 2-(Cyclohexyloxy)acetic acid, toxicological assessments have been conducted as part of their development as potential therapeutic agents, such as Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. researchgate.net
Assessment of Hepatic Enzyme Markers (AST, ALT)researchgate.netacs.org
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers used to assess liver function and integrity. Elevated levels of these enzymes in the blood are indicative of hepatocellular injury.
In preclinical toxicity studies of a series of DGAT1 inhibitors, a metabolite of phenylcyclohexylacetic acid (compound 1), a structurally related compound, was found to be responsible for elevating the levels of the liver enzymes ALT and AST. researchgate.netacs.org This finding of hepatotoxicity prompted further chemical modifications to mitigate this adverse effect. Subsequent research led to the development of analogs, such as spiroindane 42, which were designed to prevent the formation of the toxic metabolite. researchgate.netacs.org These newer compounds were reported to be well-tolerated in rodents and had an acceptable safety profile in preclinical toxicity studies, demonstrating the importance of structure-activity relationship studies in minimizing off-target toxicity. researchgate.netacs.org
Table 1: Summary of Hepatic Enzyme Marker Findings for a Phenylcyclohexylacetic Acid Derivative
| Compound/Derivative | Marker | Observation | Implication | Source |
|---|---|---|---|---|
| Phenylcyclohexylacetic acid 1 (Metabolite) | ALT, AST | Elevated levels | Hepatotoxicity | researchgate.netacs.org |
Evaluation of Renal Function Markers (Creatinine, Urea)nih.gov
Creatinine (B1669602) and urea (B33335) are standard serum biomarkers used to evaluate renal function. nih.gov They are nitrogenous end products of metabolism, and their levels in the blood can reflect the glomerular filtration rate (GFR), a key indicator of kidney health. An increase in serum creatinine and blood urea nitrogen (BUN) often suggests impaired kidney function. nih.gov
While specific preclinical data on the effects of this compound or its direct derivatives on creatinine and urea levels are not detailed in the available research, the assessment of these markers is a standard component of toxicological evaluations. For instance, in the development of benzimidazole (B57391) derivatives with a phenylcyclohexyl acetic acid group, compounds were assessed for a range of safety profiles, which typically includes monitoring for renal toxicity. nih.gov One promising compound from this series, 5k, was reported to have a good safety profile, implying no significant adverse effects on major organs, including the kidneys, were observed during acute toxicity testing. nih.gov
Histological Examinations for Organ-Specific Pathological Changesmdpi.com
Histopathological examination involves the microscopic analysis of tissue samples to detect abnormalities at the cellular level. It is a crucial step in toxicological studies to identify organ-specific damage that may not be apparent from biochemical markers alone. mdpi.com This process typically involves fixing tissues in a solution like formalin, embedding them in paraffin, sectioning, and staining to visualize cellular structures.
Comparative Safety Analysis with Related Compounds and Reference Drugsresearchgate.netacs.org
A key strategy in drug development is to optimize a lead compound to enhance its efficacy and improve its safety profile. This often involves a comparative analysis of related compounds.
In the development of DGAT1 inhibitors, the initial lead compound, a phenylcyclohexylacetic acid derivative (1), showed good inhibitory activity but was associated with elevated liver enzymes due to a toxic metabolite. researchgate.netacs.org This prompted the synthesis of new analogs to address the toxicity issue. The resulting spiroindane 42, for example, not only had improved DGAT1 inhibition but also demonstrated a better safety profile and was well-tolerated in rodents. researchgate.netacs.org
Similarly, another series of cyclohexyloxy-pyridyl derivatives was developed to improve upon the properties of a clinical candidate, AZD3988. The modifications aimed to reduce lipophilicity and improve solubility, leading to compounds with good ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and excellent selectivity. researchgate.net A specific compound from a related series, 5B, which features a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, was screened against over 100 biological targets and showed an excellent selectivity profile, indicating a lower potential for off-target effects compared to its predecessors. researchgate.netnih.govresearchgate.net
Genotoxicity and Mutagenicity Research (for derivatives/analogs)researchgate.netnih.gov
Genotoxicity and mutagenicity assays are essential for determining if a compound can cause genetic damage, which could lead to cancer. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method used for this purpose.
In the safety assessment of cyclohexyloxy derivatives developed as DGAT1 inhibitors, genotoxicity was evaluated. Specifically, compound 5B, a piperidinyl-oxy-cyclohexanecarboxylic acid derivative, was tested in a 3-strain Ames test and was found to be negative. researchgate.netnih.gov This result indicates that the compound is not mutagenic under the tested conditions. Such data is crucial for the safety de-risking of a compound series and its potential for further clinical development.
Table 2: Genotoxicity Data for a this compound Derivative
| Compound/Derivative | Assay | Result | Implication | Source |
|---|
Applications and Future Directions in Academic Research
Role as an Intermediate in Pharmaceutical Synthesis
2-(Cyclohexyloxy)acetic acid serves as a valuable intermediate in the pharmaceutical industry. lookchem.com Its bifunctional nature allows for its incorporation into drug structures to modify their properties and potentially enhance their therapeutic efficacy. lookchem.com
Development of Prodrugs for Controlled Release of Active Pharmaceutical Ingredients
A significant area of investigation for this compound is in the creation of prodrugs. lookchem.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. The esterification of the carboxylic acid group of this compound with a bioactive alcohol can yield novel prodrugs. smolecule.com This strategy is employed to achieve controlled release of the active pharmaceutical ingredient (API), which can lead to more targeted and efficient drug delivery. lookchem.com The lipophilic cyclohexyl group can also enhance the molecule's ability to permeate biological membranes, potentially improving drug absorption. smolecule.com An example of a prodrug strategy involves WP-1122, a prodrug of 2-deoxy-D-glucose, which is an acetic acid diester. drugbank.com
Utility as a Building Block for Novel Active Pharmaceutical Ingredients (APIs)
Beyond its use in prodrugs, this compound is a key building block in the synthesis of new active pharmaceutical ingredients (APIs). lookchem.com Its structure can be integrated into more complex molecules to create novel chemical entities with specific therapeutic functions. lookchem.com The compound's versatility allows for its use in developing potential treatments for conditions such as inflammation and pain. lookchem.com The synthesis of various pharmaceutical compounds often utilizes such building blocks to create unique molecular architectures. lookchem.com
Contributions to Advanced Materials Science
The application of this compound extends into the realm of materials science, where its distinct chemical features are harnessed to create new materials.
Synthesis of Polymers and Materials with Tailored Properties
In materials science, this compound is utilized in the synthesis of polymers and other materials with customized properties. lookchem.com The esterification of its carboxylic acid group can lead to the formation of esters with specific functionalities. smolecule.com These esters can serve as monomers in the development of new polymers, lubricants, or even liquid crystals. smolecule.com For instance, the allyl ester, allyl cyclohexyloxyacetate, is noted for its use in the polymer and fragrance industries. smolecule.com
Exploration in Agrochemical and Related Chemical Fields
The structural motifs present in this compound and its derivatives suggest potential applications in the agrochemical sector.
Research into related compounds indicates that derivatives of this compound could exhibit a range of biological activities relevant to agriculture. For example, some aryloxyacetic acid derivatives have been synthesized and studied for their antimicrobial properties. nih.gov Specifically, certain hydrazone and 4-thiazolidinone (B1220212) derivatives have shown considerable activity against bacteria like E. coli and fungi such as Candida krusei. nih.gov
Furthermore, studies on other acetic acid derivatives have revealed potential for antifungal and insecticidal properties. For instance, medium-chain fatty acids have demonstrated antifungal and antibiofilm activity against Candida albicans. nih.gov While direct studies on the insecticidal properties of this compound are not widely available, research on other compounds like chlorogenic acid and natural capsaicinoids has shown lethal effects against various agricultural insect pests. frontiersin.orgresearchgate.net The structural similarity of this compound to some herbicidal compounds, such as 2-(2,4-Dichlorophenoxy)acetic acid, also points towards its potential, or the potential of its derivatives, in the development of new agrochemicals. smolecule.com
Emerging Research Areas and Unexplored Therapeutic Potentials
The full potential of this compound and its derivatives is still being uncovered, with several emerging areas of research showing promise. smolecule.com Preliminary studies suggest that this compound may have biological activities such as modulating enzymatic reactions, which could have therapeutic implications for diseases related to enzyme dysfunction. smolecule.com Its ability to influence cellular signaling pathways and gene expression is also an area of active investigation. smolecule.com
The exploration of structurally similar compounds continues to provide insights into new possibilities. For example, derivatives like trans-2-(2'-acetylaminocyclohexyloxy) acetic acid are being researched for potential pharmacological effects, including anti-inflammatory and analgesic properties. smolecule.com The unique combination of functional groups in this compound and its analogs offers a rich field for future research into novel therapeutic agents and advanced materials. smolecule.comsmolecule.com
| Compound Name | CAS Number | Molecular Formula | Application/Property |
| This compound | 71995-54-5 | C8H14O3 | Intermediate in pharmaceutical and polymer synthesis. lookchem.combiosynth.com |
| Allyl cyclohexyloxyacetate | 68901-15-5 | C11H18O3 | Fragrance and polymer industries, potential antimicrobial properties. smolecule.com |
| trans-2-(2'-acetylaminocyclohexyloxy) acetic acid | Not Available | C10H17NO4 | Potential anti-inflammatory and analgesic properties. smolecule.com |
| 2-(2,4-Dichlorophenoxy)acetic acid | 94-75-7 | C8H6Cl2O3 | Herbicidal compound. |
| Chlorogenic acid | 327-97-9 | C16H18O9 | Botanical insecticide. frontiersin.org |
| Natural Capsaicinoids | Not Available | Varies | Insecticidal activity against agricultural pests. researchgate.net |
| Research Area | Key Findings |
| Pharmaceutical Synthesis | Serves as a versatile intermediate for prodrugs and novel APIs, potentially enhancing drug delivery and efficacy. smolecule.comlookchem.com |
| Materials Science | Used in the synthesis of polymers and materials with tailored properties through esterification reactions. smolecule.comlookchem.com |
| Agrochemicals | Derivatives show potential for antimicrobial, antifungal, and insecticidal applications. nih.govnih.gov |
| Emerging Research | Preliminary studies suggest roles in modulating enzyme activity and gene expression, opening new therapeutic avenues. smolecule.com |
Academic Review of Patent Landscape and Intellectual Property Trends
An analysis of the patent landscape surrounding this compound and its derivatives reveals a focused yet significant interest in its application within the pharmaceutical and chemical industries. The intellectual property trends suggest that the core structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents and specialty chemicals.
Academic and commercial research, as reflected in patent filings, has primarily centered on modifying the cyclohexyloxyacetic acid moiety to create derivatives with specific biological activities. A notable area of investigation involves the synthesis of acetamide (B32628) compounds derived from this compound for potential pharmaceutical applications. For instance, patent WO2012020357A1 describes the preparation of acetamide compounds and their use in medicine. google.com This suggests a trend towards exploring the therapeutic potential of this chemical family.
Furthermore, research has extended to the development of derivatives targeting specific enzymes. An example is the work on 2-(((1r,4r)-4-(dibenzylamino)cyclohexyl)oxy)acetic acid hydrochloride, a derivative of this compound, which has been investigated for its role as a CD38 enzyme inhibitor. google.com The inhibition of CD38 is a target in research for managing diseases related to cellular NAD+ levels. google.com This highlights a trend in leveraging the this compound structure for creating targeted enzyme inhibitors.
The patent landscape also includes esters of this compound, such as allyl cyclohexyloxyacetate. This particular derivative has found application as a fragrance ingredient, indicating a diversification of the intellectual property portfolio beyond pharmaceuticals into the fragrance and consumer product sectors. nih.gov
While direct patenting of the parent compound, this compound, for a specific application is less prevalent in the reviewed literature, its consistent appearance as a key intermediate in the synthesis of more complex, patented molecules underscores its foundational importance in academic and industrial research. The intellectual property strategy appears to focus on the novel derivatives and their specific applications rather than the core compound itself.
The following table provides a summary of key patents related to this compound and its derivatives, illustrating the intellectual property trends in this area of research.
| Patent Number | Title | Assignee/Applicant | Application Focus |
| WO2012020357A1 | Acetamide compounds, their process and pharmaceutical application | Advinus Therapeutics Private Limited | Pharmaceutical applications of acetamide derivatives. google.com |
| CA2969178A1 | CD38 inhibitors and methods of treatment | GlaxoSmithKline Intellectual Property No 2 Ltd. | Enzyme inhibition for treating diseases of metabolism. google.com |
| US20090118287A1 | Novel compounds as CETP inhibitors | F. Hoffmann-La Roche AG | Inhibition of cholesteryl ester transfer protein (CETP). googleapis.com |
Table 1: Key Patents Related to this compound and its Derivatives
This interactive table summarizes the key intellectual property filings that utilize the this compound scaffold, highlighting the primary areas of research and commercial interest.
Q & A
What are the established synthetic routes for 2-(Cyclohexyloxy)acetic acid, and what factors influence yield optimization?
Basic Research Focus
The synthesis of this compound typically involves coupling cyclohexanol with halogenated acetic acid derivatives under basic conditions. For instance, photoredox catalysis has been employed using diethyl ethylidenmalonate and this compound, yielding 21% after column chromatography (n-pentane:EtOAc) . Yield optimization may require adjusting reaction time, temperature, and catalyst loading. Alternative methods, such as TEMPO/NaBr-mediated oxidation (used in structurally similar compounds), suggest that catalyst choice and stoichiometry significantly impact efficiency .
How do reaction mechanisms differ when using TEMPO/NaBr systems versus alternative catalysts in the oxidation of alkoxyacetic acid derivatives?
Advanced Research Focus
TEMPO/NaBr systems facilitate selective oxidation of alcohols to carbonyl groups via a radical-mediated pathway, as demonstrated in the synthesis of ethoxyacetic acid derivatives . In contrast, palladium or ruthenium catalysts may follow concerted metal-ligand mechanisms, altering regioselectivity. For this compound, computational modeling (DFT) could elucidate electronic effects of the cyclohexyl group on transition-state stability. Contrasting these mechanisms requires kinetic studies and isotopic labeling to track oxygen incorporation .
What crystallographic techniques are employed to elucidate hydrogen bonding networks in cyclohexyl-containing acetic acid derivatives?
Structural Analysis Focus
Single-crystal X-ray diffraction (SCXRD) is pivotal for resolving hydrogen bonding and packing motifs. For example, in 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, SCXRD revealed O–H···O hydrogen bonds forming centrosymmetric dimers, stabilized by C–H···π interactions . Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts. Pair distribution function (PDF) analysis complements SCXRD for amorphous or polycrystalline samples by probing short-range order .
Which analytical methods are effective for quantifying trace levels of this compound in biological matrices?
Analytical Methodology Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity for alkoxyacetic acids in biological fluids. Derivatization (e.g., pentafluorobenzyl ester formation) enhances volatility for GC-MS detection. Validation parameters (LOQ: 0.1 ng/mL, recovery >90%) should align with FDA guidelines. For structural confirmation, nuclear Overhauser effect (NOE) NMR experiments differentiate regioisomers, while IR spectroscopy identifies carboxylate stretching bands (~1700 cm⁻¹) .
How can discrepancies in reported reaction yields for similar synthetic routes be systematically investigated?
Data Contradiction Analysis
Yield variations may arise from impurities in starting materials (e.g., cyclohexanol purity), solvent effects (polar aprotic vs. protic), or unoptimized workup protocols. Systematic studies should:
- Conduct control experiments with standardized reagents.
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
- Compare purification methods (e.g., column chromatography vs. recrystallization).
For example, the 21% yield in photoredox synthesis could be improved by screening solvents (DMF vs. THF) or using flow chemistry to enhance mixing .
What structural features differentiate the reactivity of this compound from its acetamido-substituted analogs in nucleophilic substitution reactions?
Comparative Reactivity Focus
The electron-withdrawing acetamido group in 2-Acetamido-2-cyclohexylacetic acid increases electrophilicity at the α-carbon, accelerating SN2 reactions compared to the electron-donating cyclohexyloxy group. Steric effects also differ: the bulky cyclohexyloxy moiety may hinder backside attack, favoring elimination (E2) pathways. Kinetic isotope effects (KIEs) and Hammett plots can quantify these electronic and steric contributions. Computational studies (e.g., NBO analysis) further reveal charge distribution differences .
How do molecular dynamics simulations predict the solvation behavior of this compound in aqueous vs. organic solvents?
Computational Chemistry Focus
Molecular dynamics (MD) simulations using force fields like OPLS-AA show that the hydrophobic cyclohexyl group drives micelle formation in water, while the carboxylate moiety remains hydrated. In nonpolar solvents (e.g., hexane), dimerization via intermolecular hydrogen bonds dominates. Free energy perturbation (FEP) calculations quantify solubility parameters, aiding solvent selection for reactions. Experimental validation via dynamic light scattering (DLS) confirms aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
